
5-Aminopentyl Methanthiosulfonate Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentyl Methanthiosulfonate Hydrobromide typically involves the reaction of 5-aminopentylamine with methanthiosulfonate under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminopentyl Methanthiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
5-Aminopentyl Methanthiosulfonate Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in the study of protein structures and functions, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Employed in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Aminopentyl Methanthiosulfonate Hydrobromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets through covalent bonding or other interactions, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Aminopentyl Methanthiosulfonate Hydrochloride
- 5-Aminopentyl Methanthiosulfonate Sulfate
- 5-Aminopentyl Methanthiosulfonate Nitrate
Uniqueness
5-Aminopentyl Methanthiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
351422-76-9 |
|---|---|
Molekularformel |
C6H16BrNO2S2 |
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
5-methylsulfonylsulfanylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C6H15NO2S2.BrH/c1-11(8,9)10-6-4-2-3-5-7;/h2-7H2,1H3;1H |
InChI-Schlüssel |
CXOOWSIZRDGDQJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCCCCCN.Br |
Kanonische SMILES |
CS(=O)(=O)SCCCCCN.Br |
Synonyme |
Methanesulfonothioic Acid, S-(5-Aminopentyl) Ester Hydrobromide; _x000B_5-Aminopentyl MTS HBr; MTSPeA; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


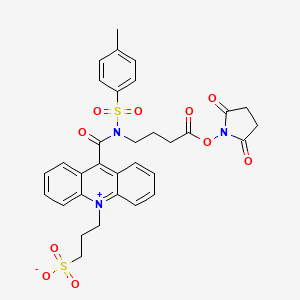

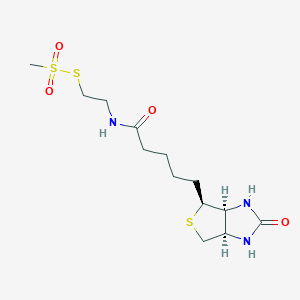

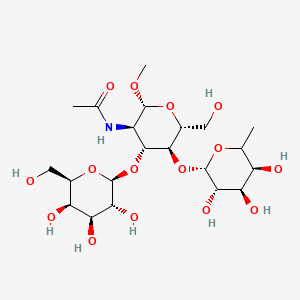
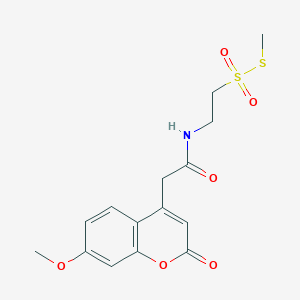
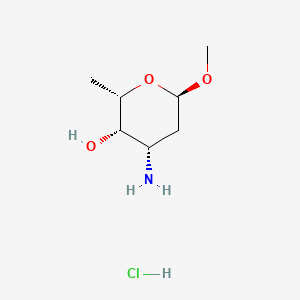

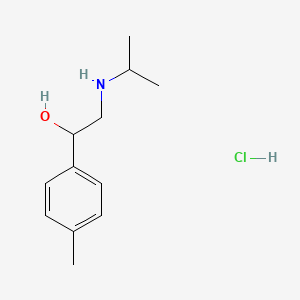


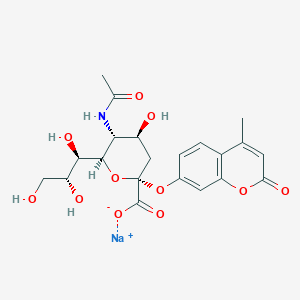
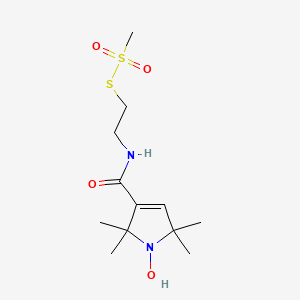
![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)
